(5-methoxy-1H-indol-2-yl)methanol
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Overview
Description
(5-Methoxy-1H-indol-2-yl)methanol: is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Biochemical Pathways
Indole derivatives have been reported to impact a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to exhibit antiviral activity by interfering with viral replication pathways .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects . For instance, some indole derivatives have been found to exhibit antioxidant properties , which could result in the neutralization of harmful free radicals in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methoxy-1H-indol-2-yl)methanol typically involves the reaction of 5-methoxyindole with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the indole nitrogen attacks the electrophilic carbon of formaldehyde, followed by protonation and subsequent reduction to yield the final product .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methoxy-1H-indol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, ethers, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
Chemistry: (5-Methoxy-1H-indol-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various indole derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the biochemical pathways involving indole derivatives. It is also used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor agonists/antagonists .
Medicine: It is used to synthesize molecules with therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the manufacture of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
5-Methoxyindole: A precursor in the synthesis of (5-methoxy-1H-indol-2-yl)methanol.
5-Methoxytryptamine: A related compound with similar structural features but different biological activity.
5-Methoxy-2-methylindole: Another indole derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLKQWQEKIQUMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441353 |
Source
|
Record name | (5-methoxy-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21778-77-8 |
Source
|
Record name | (5-methoxy-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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